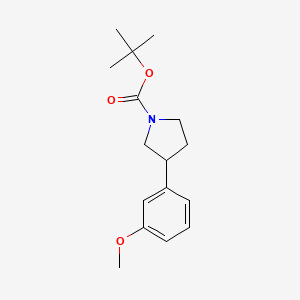
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxadiazole ring, which is further substituted with a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. The difluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy precursor reacts with an aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products
Oxidation: Carboxylate salts.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the oxadiazole ring can interact with various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2,3-Dihydroxy-Benzoic Acid
Uniqueness
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of both the oxadiazole ring and the difluoromethoxy group. This combination imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.
Properties
Molecular Formula |
C16H10F2N2O4 |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O4/c17-16(18)23-12-8-4-3-7-11(12)13-19-14(24-20-13)9-5-1-2-6-10(9)15(21)22/h1-8,16H,(H,21,22) |
InChI Key |
AJPOBSMFTUBHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


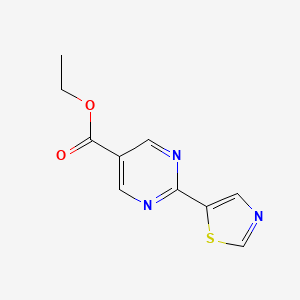
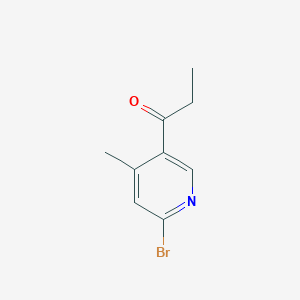
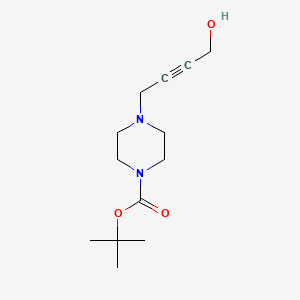
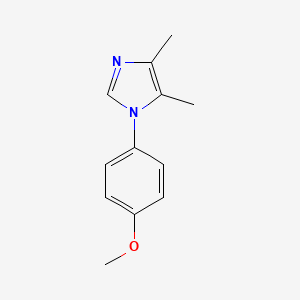
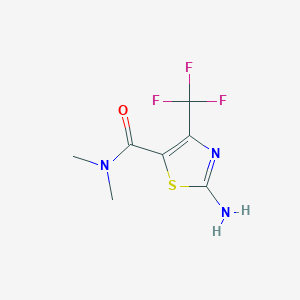
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
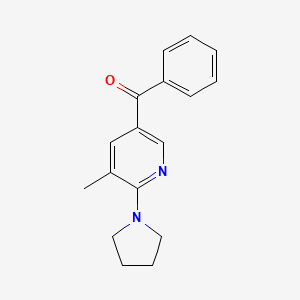
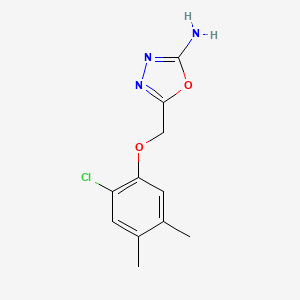
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)

